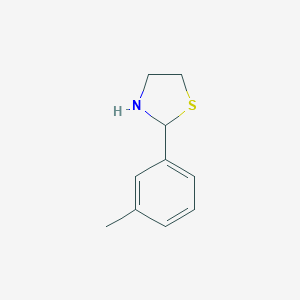

2-(m-Tolyl)thiazolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-4,7,10-11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRWDOHURTVHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60902637 | |

| Record name | NoName_3176 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75808-94-5 | |

| Record name | Thiazolidine, 2-(m-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075808945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Synthesis of 2-(m-Tolyl)thiazolidine and its Derivatives: A Mechanistic and Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolidine ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds.[1] Its unique structural and electronic properties, conferred by the presence of sulfur and nitrogen atoms, make it a cornerstone in medicinal chemistry.[2] This guide provides an in-depth technical overview of the synthesis of 2-(m-Tolyl)thiazolidine, a representative member of the 2-aryl-thiazolidine class. We will dissect the underlying reaction mechanism, present a detailed and self-validating experimental protocol for its synthesis, and explore strategies for the creation of its derivatives, with a particular focus on the medicinally significant thiazolidinone class. This document is intended for researchers and drug development professionals seeking a practical and scientifically grounded understanding of thiazolidine chemistry.

Introduction: The Thiazolidine Scaffold in Drug Discovery

Thiazolidine-containing molecules are five-membered heterocycles that command significant attention in drug discovery due to their diverse biological activities.[1] The scaffold is present in a wide array of compounds demonstrating anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] The substitution pattern on the thiazolidine ring profoundly influences its pharmacological profile, making the development of robust and versatile synthetic methodologies a critical objective.

The 2-position of the thiazolidine ring is a key point for introducing structural diversity. The incorporation of an aryl group, such as the m-tolyl moiety, creates a lipophilic domain that can engage in crucial binding interactions with biological targets. Understanding the synthesis of this core structure is the first step toward building more complex and potent therapeutic agents.

This guide is structured to provide a comprehensive view, starting with the foundational synthesis of 2-(m-Tolyl)thiazolidine and expanding to the synthesis of its derivatives, thereby offering a strategic blueprint for medicinal chemistry programs.

Part I: Synthesis of the Core Scaffold: 2-(m-Tolyl)thiazolidine

The most direct and efficient method for synthesizing 2-substituted thiazolidines is the condensation reaction between a 1,2-aminothiol and an appropriate aldehyde or ketone.[4] For the target molecule, 2-(m-Tolyl)thiazolidine, this involves the reaction of cysteamine (2-aminoethanethiol) with m-tolualdehyde.

Mechanistic Principles

The formation of the thiazolidine ring is a classic example of heterocyclic chemistry, proceeding through a two-stage mechanism involving imine formation and subsequent intramolecular cyclization.[5]

Mechanism Breakdown:

-

Nucleophilic Attack & Hemithioaminal Formation: The reaction initiates with the nucleophilic sulfur atom of cysteamine attacking the electrophilic carbonyl carbon of m-tolualdehyde. This is followed by a proton transfer to form a transient hemithioaminal intermediate.

-

Dehydration and Imine (Schiff Base) Formation: The hemithioaminal undergoes dehydration to form a protonated Schiff base (iminium ion), which is a key intermediate. The formation of this C=N double bond is often the rate-determining step and can be facilitated by mild acidic conditions or by the removal of water.[6]

-

Intramolecular Cyclization: The terminal amino group of the intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the imine. This ring-closing step forms the five-membered thiazolidine ring.

-

Deprotonation: A final deprotonation step yields the stable 2-(m-Tolyl)thiazolidine product.

The entire process is a concerted cascade that efficiently constructs the heterocyclic core.

Caption: Reaction mechanism for 2-(m-Tolyl)thiazolidine formation.

Experimental Protocol: A Self-Validating System

This protocol describes a robust and scalable laboratory synthesis of 2-(m-Tolyl)thiazolidine. Each step includes an explanation of its purpose to ensure a deep understanding of the process.

Materials and Reagents:

-

m-Tolualdehyde (1.0 eq)

-

Cysteamine hydrochloride (1.05 eq)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH) (1.1 eq)

-

Toluene or Ethanol (as solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dean-Stark apparatus (if using toluene)

-

Standard laboratory glassware

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Methodology:

-

Freeing the Amine (Self-Validation Checkpoint 1): Cysteamine is often supplied as a stable hydrochloride salt. The free amine, which is the active nucleophile, must be generated in situ.

-

Action: Dissolve cysteamine hydrochloride (1.05 eq) in the chosen solvent (e.g., ethanol). Add triethylamine (1.1 eq) dropwise at 0°C. Stir for 15-20 minutes.

-

Causality: The base neutralizes the HCl salt, liberating the free cysteamine. Using a slight excess of cysteamine ensures the complete consumption of the limiting aldehyde.

-

-

Condensation Reaction (Self-Validation Checkpoint 2):

-

Action: In a separate flask equipped with a stirrer and a Dean-Stark trap (if using toluene), dissolve m-tolualdehyde (1.0 eq) in toluene. Add the prepared cysteamine solution dropwise.

-

Action: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Water will begin to collect in the Dean-Stark trap. The reaction is complete when no more water is azeotropically removed.

-

Causality: Refluxing with azeotropic removal of water is a classic application of Le Châtelier's principle, driving the reversible condensation reaction towards the product.[6] Ethanol can also be used as a solvent, often without requiring a Dean-Stark trap, though reaction times may be longer.

-

-

Work-up and Purification:

-

Action: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a saturated sodium chloride solution (brine). Separate the organic layer.

-

Causality: The aqueous wash removes any remaining salts (like triethylammonium chloride) and water-soluble impurities.

-

Action: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Action: Purify the crude oil/solid via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(m-Tolyl)thiazolidine.

-

Characterization and Data

The identity and purity of the synthesized compound must be confirmed through spectroscopic methods.

| Analysis | Expected Observations for 2-(m-Tolyl)thiazolidine |

| ¹H NMR | Aromatic protons (m-tolyl group): ~7.0-7.4 ppm. Methyl protons (tolyl): ~2.3 ppm (singlet). CH proton at C2: ~5.5 ppm (singlet/triplet). CH₂ protons at C4 & C5: ~3.0-3.5 ppm (multiplets). NH proton: Broad singlet, variable chemical shift. |

| ¹³C NMR | Aromatic carbons: ~125-140 ppm. CH carbon at C2: ~65-75 ppm. CH₂ carbons at C4 & C5: ~30-55 ppm. Methyl carbon (tolyl): ~21 ppm. |

| IR (cm⁻¹) | N-H stretch: ~3300 cm⁻¹ (broad). C-H stretches (aromatic & aliphatic): ~2850-3100 cm⁻¹. C=C stretch (aromatic): ~1600, 1480 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺) peak corresponding to the molecular weight of C₁₀H₁₃NS. |

Part II: Synthesis of Key Derivatives

The true power of the thiazolidine scaffold lies in its derivatization potential. Modifications can be made to the core structure, or entirely different, yet related, thiazolidinone cores can be synthesized.

N-Acylation of the Thiazolidine Core

The nitrogen atom at the 3-position is a nucleophilic site that can be readily functionalized, for example, through acylation. This allows for the introduction of various side chains, modulating the compound's physicochemical properties.

General Protocol for N-Acylation:

-

Dissolve 2-(m-Tolyl)thiazolidine (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in a dry aprotic solvent (e.g., dichloromethane, DCM).

-

Cool the mixture to 0°C.

-

Add an acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous work-up, dry the organic layer, and purify by chromatography.

Synthesis of 3-(m-Tolyl)thiazolidine-2,4-diones (TZDs)

A critically important class of thiazolidine derivatives are the thiazolidine-2,4-diones (TZDs), famous for their use as antidiabetic agents (e.g., Rosiglitazone).[7][8] These are synthesized via a different route, typically starting from a substituted thiourea.

Step 1: Synthesis of 3-(m-Tolyl)thiazolidine-2,4-dione This core is synthesized by the condensation of chloroacetic acid and N-(m-tolyl)thiourea.[8]

Step 2: Knoevenagel Condensation for 5-Benzylidene Derivatives The methylene group at the C-5 position of the TZD ring is activated by the two adjacent carbonyl groups. This allows it to participate in Knoevenagel condensation reactions with various aromatic aldehydes to generate 5-benzylidene-thiazolidine-2,4-diones, a common motif in potent drug candidates.[3][7]

Caption: Knoevenagel condensation to form 5-benzylidene derivatives.

-

Causality: A weak base like piperidine or morpholine is sufficient to deprotonate the acidic C-5 methylene group, generating a nucleophilic enolate.[3] This enolate then attacks the aldehyde, and subsequent dehydration yields the final conjugated product. This reaction is a powerful tool for rapidly building molecular complexity.

Conclusion and Future Perspectives

The synthesis of 2-(m-Tolyl)thiazolidine via the condensation of cysteamine and m-tolualdehyde is a foundational and highly efficient reaction. This guide has provided a detailed mechanistic rationale and a robust experimental protocol for its creation. Furthermore, we have explored key derivatization strategies, highlighting both N-functionalization and the synthesis of the medicinally vital thiazolidine-2,4-dione class.

The versatility of the thiazolidine scaffold ensures its continued relevance in medicinal chemistry. Future work will likely focus on developing novel, stereoselective synthetic methods and exploring new derivatization pathways to access untapped chemical space. The principles and protocols outlined herein provide a solid and reliable framework for researchers to build upon in their quest for novel therapeutics.

References

-

Bhat, Z. A., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(15), 4967. Available at: [Link]

-

Hassan, Z. S., et al. (2019). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 11(12), 543-550. Available at: [Link]

-

El-Naggar, M., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1838-1854. Available at: [Link]

-

Špirtović-Halilović, S., et al. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry, 10, 920580. Available at: [Link]

-

McCann, J. L., & Stephens, J. C. (2018). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistryOpen, 7(10), 764-776. Available at: [Link]

-

de Oliveira, C. S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorganic & Organic Chemistry, 1(5). Available at: [Link]

-

Jahan, R., et al. (2024). Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. Chemistry & Biodiversity, 21(1), e202301235. Available at: [Link]

-

Hamman, S., et al. (1992). X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society, 114(22), 8545-8552. Available at: [Link]

-

Hofmann, T., & Schieberle, P. (2005). Reaction Systems. Perfumer & Flavorist, 30, 52-58. Available at: [Link]

-

Huang, T. C., et al. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224-227. Available at: [Link]

-

Belitz, H. D., et al. (2009). Food Chemistry. Springer-Verlag Berlin Heidelberg. (General reference for reaction mechanisms like thiazolidine formation). A representative research gate figure can be found here: [Link]

-

Asati, V., & Sharma, S. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. Available at: [Link]

-

Roy, A., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications, 54(88), 12466-12469. Available at: [Link]

-

Alberico, D., et al. (2007). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 107(11), 4893-4945. Available at: [Link]

-

Tassone, G., et al. (2021). 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamases. Nature Communications, 12(1), 4725. Available at: [Link]

-

Sharma, D., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Pharmaceuticals, 15(10), 1256. Available at: [Link]

Sources

- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]

- 8. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 2-(m-Tolyl)thiazolidine Compounds: A Technical Guide for Researchers

This guide provides an in-depth exploration of the mechanism of action of 2-(m-Tolyl)thiazolidine compounds, designed for researchers, scientists, and professionals in drug development. By synthesizing current scientific understanding with field-proven insights, this document will elucidate the molecular interactions, signaling pathways, and structure-activity relationships that define the therapeutic potential of this chemical class.

Introduction: The Thiazolidine Scaffold and the Significance of the 2-Aryl Substitution

The thiazolidine ring is a versatile heterocyclic motif that forms the core of numerous biologically active compounds.[1][2] Its derivatives, particularly the thiazolidinediones (TZDs), have garnered significant attention for their diverse pharmacological activities, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The therapeutic efficacy of these compounds is largely dictated by the nature and position of substitutions on the thiazolidine core. This guide focuses specifically on compounds bearing a meta-tolyl (m-Tolyl) group at the 2-position of the thiazolidine ring, a structural feature that significantly influences their biological activity.

The presence of an aryl group at the 2-position of the thiazolidine ring creates a class of compounds with distinct pharmacological profiles. Structure-activity relationship (SAR) studies have demonstrated that modifications to this aryl substituent can profoundly impact a compound's potency, selectivity, and overall mechanism of action.[4] This guide will dissect the established mechanisms of the broader 2-aryl-thiazolidine and thiazolidinedione classes and then delve into the specific modulatory effects imparted by the m-Tolyl group.

Primary Mechanisms of Action: A Multi-Target Profile

2-(m-Tolyl)thiazolidine compounds, like other members of the broader thiazolidine family, are known to interact with multiple biological targets, leading to a complex and therapeutically valuable range of effects. The primary mechanisms can be broadly categorized into metabolic regulation and anticancer activity.

Metabolic Regulation via Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism

A cornerstone of thiazolidinedione pharmacology is the activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[5][6][7] Thiazolidinediones, including those with aryl substituents, are well-established PPAR-γ agonists.[8][9][10]

The PPAR-γ Signaling Cascade:

-

Ligand Binding: 2-(m-Tolyl)thiazolidine compounds, particularly those with a 2,4-dione structure, are presumed to enter the cell and bind to the ligand-binding domain of PPAR-γ located in the nucleus.[11]

-

Conformational Change and Heterodimerization: Upon binding, PPAR-γ undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This activated receptor then forms a heterodimer with the retinoid X receptor (RXR).

-

DNA Binding and Gene Transcription: The PPAR-γ/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

-

Modulation of Gene Expression: This binding event initiates the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism.[5] Key target genes include those encoding for glucose transporter type 4 (GLUT4), fatty acid binding protein, and other proteins that enhance insulin sensitivity.[5][6]

The activation of this pathway leads to a reduction in insulin resistance, a hallmark of type 2 diabetes.[7] By promoting the uptake and utilization of glucose in peripheral tissues like adipose and muscle, these compounds effectively lower blood glucose levels.[7][9]

Visualizing the PPAR-γ Activation Pathway:

Caption: PPAR-γ activation by 2-(m-Tolyl)thiazolidine compounds.

Anticancer Activity: A Multifaceted Approach

Beyond their metabolic effects, 2-aryl-thiazolidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[1][10][12]

A key mechanism of anticancer activity for this compound class is the induction of programmed cell death, or apoptosis.[4] Studies on 2-arylthiazolidine-4-carboxylic acid amides have shown that these compounds can increase the percentage of cancer cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis.[4] This effect is often mediated through the modulation of pro- and anti-apoptotic proteins.

Several thiazolidinedione derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[10] This anti-angiogenic effect is often achieved through the inhibition of key signaling molecules such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][13] Molecular docking studies have suggested that thiazolidinedione scaffolds can bind to the active site of VEGFR-2, thereby blocking its downstream signaling cascade.[14]

Visualizing the VEGFR-2 Inhibition Pathway:

Caption: Inhibition of VEGFR-2 signaling by 2-(m-Tolyl)thiazolidine compounds.

The Influence of the m-Tolyl Substituent: Structure-Activity Relationship (SAR) Insights

The specific substitution pattern on the 2-aryl ring is a critical determinant of the biological activity of thiazolidine derivatives.[4] While extensive research on the m-tolyl group in this specific context is still emerging, SAR studies on related 2-arylthiazolidines provide valuable insights.

Research on (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides has revealed that the nature and position of substituents on the phenyl ring influence both the potency and selectivity of their anticancer effects.[4] For instance, the presence of certain substituents can enhance growth-inhibition activity against specific cancer cell lines.[4] It is plausible that the m-tolyl group, with its moderate steric bulk and electronic properties, modulates the binding affinity of the compound to its target proteins. The methyl group at the meta position can influence the molecule's conformation and its interactions within the binding pocket of receptors like PPAR-γ or protein kinases.

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of 2-(m-Tolyl)thiazolidine compounds, a series of well-established experimental protocols are employed.

PPAR-γ Transactivation Assay

This assay quantifies the ability of a compound to activate the PPAR-γ receptor.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) that has been co-transfected with two plasmids: one expressing the PPAR-γ ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.

-

Compound Treatment: Treat the transfected cells with varying concentrations of the 2-(m-Tolyl)thiazolidine compound for 24-48 hours. A known PPAR-γ agonist (e.g., rosiglitazone) should be used as a positive control.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The luminescence intensity is directly proportional to the level of PPAR-γ activation.

-

Data Analysis: Plot the luciferase activity against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximum response is achieved).

Visualizing the PPAR-γ Transactivation Assay Workflow:

Caption: Workflow for the PPAR-γ transactivation assay.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Step-by-Step Methodology:

-

Assay Setup: In a microplate, combine the purified recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Compound Addition: Add varying concentrations of the 2-(m-Tolyl)thiazolidine compound to the wells. A known VEGFR-2 inhibitor (e.g., sorafenib) should be used as a positive control.

-

Enzymatic Reaction: Incubate the plate to allow the kinase reaction to proceed.

-

Detection: Use a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ATP consumed. This can be measured via fluorescence, luminescence, or absorbance.

-

Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Cell Viability and Apoptosis Assays

These assays determine the effect of the compound on cancer cell proliferation and survival.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cell lines (e.g., melanoma or prostate cancer cells) in a multi-well plate.[4]

-

Compound Treatment: Treat the cells with a range of concentrations of the 2-(m-Tolyl)thiazolidine compound for a specified period (e.g., 72 hours).

-

MTT or MTS Assay: Add MTT or MTS reagent to the wells. Viable cells will metabolize the reagent to produce a colored formazan product. Measure the absorbance to quantify cell viability.

-

Flow Cytometry for Apoptosis: For apoptosis analysis, treat cells similarly and then stain with Annexin V and propidium iodide (PI). Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary

| Compound Class | Target | Assay | Key Findings | Reference |

| 2-Arylthiazolidine-4-carboxylic acid amides | Cancer Cells (Melanoma, Prostate) | Cell Proliferation | Potent and selective growth-inhibition activity. | [4] |

| 2-Arylthiazolidine-4-carboxylic acid amides | Cancer Cells (Melanoma) | Cell Cycle Analysis | Increased percentage of cells in the sub-G1 phase (apoptosis). | [4] |

| Thiazolidinediones | PPAR-γ | Transactivation Assay | Potent activation of PPAR-γ. | [15] |

| Thiazolidinedione-hybrids | VEGFR-2 | In Vitro Inhibition | Strong inhibition of VEGFR-2 activity. | [13] |

Conclusion and Future Directions

The mechanism of action of 2-(m-Tolyl)thiazolidine compounds is multifaceted, leveraging the versatile thiazolidine scaffold to interact with key biological targets. The primary mechanisms involve the modulation of metabolic pathways through PPAR-γ agonism and the induction of anticancer effects via pathways such as apoptosis and angiogenesis inhibition. The m-tolyl substituent at the 2-position plays a crucial role in fine-tuning the pharmacological profile of these compounds, although further detailed structure-activity relationship studies are warranted to fully elucidate its impact.

Future research should focus on synthesizing and evaluating a broader range of 2-(m-Tolyl)thiazolidine derivatives to establish a more comprehensive SAR. Investigating the off-target effects and the potential for polypharmacology will also be critical in developing these compounds into safe and effective therapeutic agents. Advanced in vivo studies are necessary to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these molecules.

References

-

Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. PubMed. [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. [Link]

-

The mode of action of thiazolidinediones. PubMed. [Link]

-

Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH. [Link]

-

Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PMC - NIH. [Link]

-

Thiazolidines: Synthesis and Anticancer Activity. ResearchGate. [Link]

-

Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines. PMC - NIH. [Link]

-

Thiazolidinediones: mechanisms of action. Australian Prescriber - Therapeutic Guidelines. [Link]

-

Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Bentham Science. [Link]

-

Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

-

Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Taylor & Francis Online. [Link]

-

Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

-

Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. PMC - PubMed Central. [Link]

-

Thiazolidinediones Mechanism and Side Effects. YouTube. [Link]

-

Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. MDPI. [Link]

-

Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. ResearchGate. [Link]

-

Mechanism of action of 2,4‐thiazolidinediones. ResearchGate. [Link]

-

Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression. PubMed. [Link]

Sources

- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 8. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 2-(m-Tolyl)thiazolidine: A Scaffold of Interest in Drug Discovery

This guide provides a comprehensive overview of the anticipated physicochemical properties and analytical methodologies for 2-(m-Tolyl)thiazolidine. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous 2-aryl-thiazolidine structures to offer a predictive and practical framework for researchers, scientists, and drug development professionals. The insights provided herein are grounded in established chemical principles and common practices within the field of medicinal chemistry.

Introduction: The Thiazolidine Scaffold in Medicinal Chemistry

The thiazolidine ring is a privileged heterocyclic motif in drug discovery, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties, conferred by the presence of both sulfur and nitrogen heteroatoms, allow it to participate in various biological interactions.[1] Thiazolidine derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] Notably, the thiazolidinedione subclass has given rise to important antidiabetic drugs.[3][4] The 2-aryl-substituted thiazolidines, such as 2-(m-Tolyl)thiazolidine, represent a key area of exploration for the development of novel therapeutic agents. Understanding the fundamental physicochemical properties of this core scaffold is paramount for its effective utilization in drug design and development programs.

Molecular Structure and Key Identifiers

A clear definition of the molecule's basic characteristics is the foundation of any physicochemical analysis. The structural representation and key identifiers for 2-(m-Tolyl)thiazolidine are presented below.

| Identifier | Value | Source/Method |

| IUPAC Name | 2-(3-methylphenyl)thiazolidine | Nomenclature |

| Molecular Formula | C10H13NS | Calculated |

| Molecular Weight | 179.28 g/mol | Calculated |

| CAS Number | Not readily available | Database Search |

Note: The lack of a readily available CAS number suggests that 2-(m-Tolyl)thiazolidine is not a commonly cataloged chemical and may require custom synthesis.

Proposed Synthesis and Mechanistic Rationale

The synthesis of 2-substituted thiazolidines is typically achieved through the condensation reaction of an aminothiol with an aldehyde or ketone.[1] For 2-(m-Tolyl)thiazolidine, the logical synthetic route involves the reaction of cysteamine (2-aminoethanethiol) with m-tolualdehyde.

Synthetic Workflow

The proposed synthesis is a one-pot reaction that proceeds via the formation of a hemiaminal intermediate, followed by intramolecular cyclization to yield the final thiazolidine product.

Step-by-Step Protocol

-

Reaction Setup: To a solution of m-tolualdehyde (1.0 eq) in a suitable solvent such as ethanol, add cysteamine (1.0-1.2 eq).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed for several hours to drive the condensation.[5]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with brine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 2-(m-Tolyl)thiazolidine.

Physicochemical Characterization

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. While experimental data for 2-(m-Tolyl)thiazolidine is scarce, we can predict its likely characteristics based on its structure.

| Property | Predicted Value/Characteristic | Rationale/Methodology |

| Appearance | Colorless to pale yellow liquid or low melting solid | Based on analogous 2-aryl-thiazolidines.[6] |

| Melting Point | Not available; likely a low melting solid or liquid | The parent thiazolidine is a liquid.[7] |

| Boiling Point | > 200 °C (at atmospheric pressure) | Extrapolated from the boiling point of thiazolidine (72-75 °C at 25 torr).[7] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane). Limited aqueous solubility. | The presence of the tolyl group increases lipophilicity.[4] |

| LogP | ~2-3 | Estimated based on structural similarity to other 2-aryl-thiazolidines. |

Spectroscopic and Chromatographic Analysis

A suite of analytical techniques is essential for the unambiguous structural confirmation and purity assessment of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tolyl group, the methyl protons, and the protons of the thiazolidine ring. The chemical shifts and coupling patterns will be diagnostic of the structure.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the aromatic carbons, the methyl carbon, and the carbons of the thiazolidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-(m-Tolyl)thiazolidine, the IR spectrum is expected to show characteristic absorption bands for:

-

N-H stretching (around 3300-3500 cm⁻¹)

-

C-H stretching (aromatic and aliphatic)

-

C=C stretching (aromatic ring)

-

C-N and C-S stretching

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of 2-(m-Tolyl)thiazolidine should exhibit a molecular ion peak (M+) corresponding to its molecular weight.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of a compound. A reverse-phase HPLC method would be suitable for 2-(m-Tolyl)thiazolidine.

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of water and acetonitrile or methanol, with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

Potential Applications in Drug Development

The thiazolidine scaffold is a versatile platform for the development of new drugs.[1][2] Derivatives of thiazolidine have shown a broad spectrum of biological activities, making 2-(m-Tolyl)thiazolidine an interesting candidate for further investigation in several therapeutic areas:

-

Anticancer Agents: Many thiazolidine derivatives have demonstrated potent anticancer activity.[8]

-

Antimicrobial Agents: The thiazolidine nucleus is a component of some antimicrobial compounds.[2]

-

Anti-inflammatory Agents: Thiazolidine-based compounds have been explored for their anti-inflammatory properties.[2]

The m-tolyl group can modulate the lipophilicity and steric properties of the molecule, potentially influencing its binding to biological targets and its pharmacokinetic profile.

Conclusion

This technical guide provides a predictive overview of the physicochemical properties, synthesis, and analytical characterization of 2-(m-Tolyl)thiazolidine. While specific experimental data for this compound is limited, the information presented, based on well-understood principles and data from analogous compounds, offers a solid foundation for researchers and drug development professionals. The versatile thiazolidine scaffold, coupled with the potential for diverse functionalization, makes 2-(m-Tolyl)thiazolidine a molecule of interest for future exploration in medicinal chemistry.

References

- JScholar Publisher. (2023, April 10). 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors.

- Fisher Scientific Chemicals, Inc. (2024, March 26). SAFETY DATA SHEET.

- PubChem. (n.d.). 2-(3-Methylphenyl)-1,2,5-thiadiazolidine 1-oxide.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- ChemScene. (n.d.). 504-78-9 | Thiazolidine.

- ResearchGate. (n.d.). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS.

- PubMed. (n.d.). [Substituted thiazolidinediones and thioxothiazolidinones: synthesis and structure].

- ResearchGate. (2025, August 10). 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one.

- Smolecule. (n.d.). 3-(1-(2-(m-Tolyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione.

- ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis and Stereochemical Studies of 2-Substituted Thiazolidine-4-carboxamide Derivatives.

- MilliporeSigma. (2025, May 17). SAFETY DATA SHEET.

- ResearchGate. (2020, March 9). Synthesis and DFT calculations of linear and nonlinear optical responses of novel 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4 one.

- MedCrave online. (2017, September 5). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application.

- ResearchGate. (n.d.). Solubility for different thiazolidine-2-carboxylic acid derivatives.

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- PMC - NIH. (2024, July 18). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-dione-Acridine Hybrids as Antitumor Agents.

- TCI EUROPE N.V. (n.d.). Thiazolidine | 504-78-9.

- PMC - NIH. (n.d.). 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one.

- De La Salle University. (n.d.). Synthesis and Characterization of Novel Thiazolidine-2,4-dione (TZD) Derivatives with Hexyl and Decyl Chains.

- Biosynth. (2022, December 15). Safety Data Sheet.

- CAS Common Chemistry. (n.d.). Thiazolidine.

- ECHEMI. (n.d.). 2-Thiazolidinethione SDS, 96-53-7 Safety Data Sheets.

- PMC. (n.d.). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones.

- Wikipedia. (n.d.). Thiazolidine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dlsu.edu.ph [dlsu.edu.ph]

- 5. jscholaronline.org [jscholaronline.org]

- 6. Thiazolidine | 504-78-9 | TCI EUROPE N.V. [tcichemicals.com]

- 7. Thiazolidine - Wikipedia [en.wikipedia.org]

- 8. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Characterization of 2-(m-Tolyl)thiazolidine using NMR and X-ray Crystallography

Introduction: The Structural Imperative of Thiazolidine Scaffolds in Modern Drug Discovery

The thiazolidine ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-diabetic, anti-cancer, and anti-microbial properties.[1] The compound 2-(m-Tolyl)thiazolidine, a representative of the 2-aryl-thiazolidine class, holds significant interest for medicinal chemists. The precise three-dimensional arrangement of its constituent atoms—its conformation, bond lengths, and angles—is not merely an academic detail. It is the fundamental determinant of its interaction with biological targets, dictating its efficacy, selectivity, and overall pharmacological profile.

Therefore, an unambiguous structural elucidation is a critical prerequisite for rational drug design and development. This guide provides an in-depth, field-proven perspective on the synergistic application of two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. We will explore not just the "how" but the "why" behind the experimental choices, demonstrating how these methods provide a comprehensive structural picture of 2-(m-Tolyl)thiazolidine in both the solution and solid states.

Synthesis: A Prerequisite for Analysis

Before any characterization can commence, a pure sample of the target compound is required. 2-Aryl-thiazolidines, including 2-(m-Tolyl)thiazolidine, are commonly synthesized via a condensation reaction. The typical procedure involves reacting m-tolualdehyde with cysteamine (2-aminoethanethiol) in a suitable solvent, often with refluxing to drive the reaction to completion by removing the water byproduct. The resulting product is then purified, typically by recrystallization, to yield a sample suitable for spectroscopic and crystallographic analysis.

Part 1: Elucidating the Solution-State Structure with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the structure of a molecule in solution. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

Causality Behind the Experiment: Why NMR is the First Step

We begin with NMR because it reflects the molecule's state in a non-crystalline, solution environment, which often mimics physiological conditions more closely than a solid crystal lattice. It allows us to understand the compound's dynamic nature and average conformation in solution. For 2-(m-Tolyl)thiazolidine, ¹H and ¹³C NMR are indispensable for confirming the covalent framework, while 2D NMR techniques can resolve ambiguities and provide deeper conformational insights.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A ~5-10 mg sample of purified 2-(m-Tolyl)thiazolidine is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without contributing interfering signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

A standard ¹H NMR spectrum is acquired to identify all proton environments.

-

A ¹³C NMR spectrum, often proton-decoupled, is acquired to identify all unique carbon atoms.

-

If necessary, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed to establish H-H and C-H correlations, respectively.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Data Interpretation: Decoding the Spectra

The NMR spectra provide a molecular fingerprint. The anticipated signals for 2-(m-Tolyl)thiazolidine are interpreted as follows:

-

¹H NMR Spectrum:

-

Aromatic Protons (m-Tolyl): Four distinct signals are expected in the aromatic region (~7.0-7.4 ppm). Their splitting patterns (doublets, triplets, or singlets) and coupling constants will confirm the meta substitution pattern.

-

Methine Proton (C2-H): A key signal, often a singlet, located downfield (~5.5-6.0 ppm). Its position confirms the formation of the thiazolidine ring attached to the aromatic system.

-

Thiazolidine Methylene Protons (C4-H₂ & C5-H₂): These protons are diastereotopic and will appear as two complex multiplets in the aliphatic region (~3.0-4.5 ppm). Their distinct chemical shifts are a direct consequence of the ring's puckered, non-planar conformation.

-

Amine Proton (N-H): A broad singlet whose chemical shift is highly dependent on solvent and concentration. It can often be confirmed by a D₂O exchange experiment, where the signal disappears.

-

Methyl Protons (Tolyl-CH₃): A sharp singlet integrating to three protons, typically found around 2.3-2.4 ppm.

-

-

¹³C NMR Spectrum:

-

Aromatic Carbons: Six signals are expected, four for the protonated carbons and two quaternary carbons.

-

Methine Carbon (C2): A signal in the range of 65-75 ppm.

-

Methylene Carbons (C4 & C5): Two distinct signals in the aliphatic region, confirming the non-equivalence of these positions.

-

Methyl Carbon: A signal in the high-field region (~21 ppm).

-

Quantitative Data Summary: NMR

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Tolyl-CH₃ | ~2.35 (s, 3H) | ~21.5 |

| C5-H₂ (Thiazolidine) | ~3.1-3.3 (m, 2H) | ~33.0 |

| C4-H₂ (Thiazolidine) | ~4.2-4.4 (m, 2H) | ~55.0 |

| C2-H (Thiazolidine) | ~5.80 (s, 1H) | ~70.0 |

| Aromatic-H | ~7.0-7.4 (m, 4H) | ~125-140 |

| N-H | Variable (broad s, 1H) | - |

(Note: These are predicted values. Actual shifts may vary based on solvent and experimental conditions.)

Part 2: Defining the Solid-State Structure with X-ray Crystallography

While NMR provides an excellent picture of the molecule in solution, X-ray crystallography offers the definitive, high-resolution structure in the solid state. It provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles that define the molecule's conformation.

Causality Behind the Experiment: Why X-ray is Complementary

The primary reason for employing X-ray crystallography is to obtain an unambiguous, static snapshot of the molecule's three-dimensional architecture. This is crucial for understanding stereochemistry and the specific conformation adopted in the solid state. Furthermore, it reveals how molecules pack together, providing invaluable insights into intermolecular interactions, such as hydrogen bonding, which are critical for crystal engineering and understanding solubility.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (The Critical Step): High-quality single crystals are paramount. This is often the most challenging step. A common method is the slow evaporation of a saturated solution of 2-(m-Tolyl)thiazolidine in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). The process must be slow and undisturbed to allow for the ordered growth of a single crystal lattice.

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. Computational methods are then used to solve the "phase problem" and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates.

Caption: Workflow for X-ray Crystallographic Analysis.

Structural Insights from Crystallographic Data

The refined crystal structure of 2-(m-Tolyl)thiazolidine reveals:

-

Unambiguous Conformation: The thiazolidine ring is not planar. It will adopt a specific puckered conformation, most likely an "envelope" or "twist" form, with one or two atoms deviating from the plane of the others.[3] This solid-state conformation can be directly compared with the solution-state information from NMR.

-

Precise Geometric Parameters: The analysis yields highly accurate measurements of all bond lengths and angles, confirming the covalent structure and hybridization of each atom.

-

Intermolecular Interactions: The crystal packing will show how individual molecules interact with their neighbors. For 2-(m-Tolyl)thiazolidine, it is highly probable that the N-H group acts as a hydrogen bond donor, potentially forming chains or dimers with an acceptor atom (like the sulfur atom) of an adjacent molecule. These interactions are fundamental to the material's bulk properties.

Quantitative Data Summary: X-ray Crystallography

| Parameter | Typical Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Thiazolidine Ring Conformation | Envelope on C5 or similar puckered form[3] |

| C-S Bond Lengths | ~1.82 Å |

| C-N Bond Lengths | ~1.47 Å |

| Intermolecular Interactions | N-H···S or N-H···π hydrogen bonding |

(Note: These are representative values. The actual determined parameters are unique to the specific crystal structure.)

Synergistic Power: Integrating NMR and X-ray Data

The true strength of this dual-pronged approach lies in its complementarity. NMR reveals the time-averaged structure and dynamics of the molecule in the fluid environment of a solution. X-ray crystallography provides a high-resolution, static image of the molecule in its lowest-energy conformation within a highly ordered crystal lattice.

Comparing the results is a crucial final step. If the conformation observed in the crystal structure is consistent with the couplings and NOE data from NMR, it suggests the molecule has a relatively rigid structure. If they differ, it indicates that the molecule is conformationally flexible and that the crystal packing forces may have "selected" one of several possible low-energy conformations. This comprehensive understanding is vital for computational modeling and predicting how the molecule will behave in the dynamic environment of a biological system.

Conclusion

The structural characterization of 2-(m-Tolyl)thiazolidine is a clear demonstration of the power of modern analytical chemistry. Through the judicious application of NMR spectroscopy, we have established its covalent framework and conformational dynamics in solution. With X-ray crystallography, we have defined its precise three-dimensional geometry and intermolecular packing in the solid state. Together, these techniques provide a holistic and unambiguous structural profile, furnishing the essential foundation for any further investigation into the medicinal or material applications of this important heterocyclic compound.

References

-

Pinheiro, D. S., Junior, E. N. S., Consolini, G., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(4), 122‒126. [Link]

-

ResearchGate. (2017). Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies. National Library of Medicine. [Link]

-

National Center for Biotechnology Information. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. PubMed Central. [Link]

-

Hassan, Z. S., Maqtoof, M. S., & Kredy, H. M. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 11(09), 543-549. [Link]

-

Parthasarathy, R., Paul, B., & Korytnyk, W. (1976). X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society, 98(21), 6669–6677. [Link]

-

JScholar Publisher. (2023). 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PubMed Central. [Link]

-

ResearchGate. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides. National Library of Medicine. [Link]

-

ResearchGate. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. [Link]

-

Geetha, B., et al. (2019). Microwave Assisted Synthesis, QSAR and Molecular Docking Studies of 2,4-Thiazolidinedione Derivatives. Rasayan Journal of Chemistry, 12(3), 1063-1071. [Link]

-

E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions. [Link]

-

National Center for Biotechnology Information. (n.d.). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PubMed Central. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 2-(m-Tolyl)thiazolidine: A Versatile Scaffold in Modern Medicinal Chemistry

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals

Introduction: The Thiazolidine Core – A Privileged Structure in Drug Discovery

Heterocyclic compounds form the bedrock of medicinal chemistry, providing the structural motifs essential for biological recognition and activity. Among these, the thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen, has been extensively studied. Its unique stereochemical and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a diverse range of biological targets. Thiazolidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory effects.[1] This has cemented their status as "privileged structures" in the design of novel therapeutics.

This guide focuses on a specific, promising derivative: the 2-(m-Tolyl)thiazolidine core. The introduction of the meta-tolyl group at the 2-position of the thiazolidine ring creates a scaffold with a distinct three-dimensional profile. This substitution pattern offers a balance of lipophilicity and steric bulk that can be exploited to achieve specific and potent interactions with target proteins, making it an area of growing interest for lead optimization and the development of next-generation therapeutics. We will explore the synthesis, key biological applications, and practical experimental protocols associated with this important medicinal chemistry scaffold.

Synthesis and Derivatization Strategy

The foundational synthesis of the 2-(m-tolyl)thiazolidine scaffold is elegant in its simplicity, relying on a well-established condensation reaction. The primary route involves the reaction of L-cysteine with m-tolualdehyde.[2][3] This reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization by the thiol group, yielding the stable thiazolidine ring.[2]

This reaction typically produces a diastereomeric mixture at the C2 position, which can be utilized as is or separated for stereospecific investigations. The true versatility of the scaffold comes from its potential for derivatization, primarily at the N3 and C4 positions, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Diagram of General Synthetic Workflow

Caption: General workflow for the synthesis and derivatization of the 2-(m-tolyl)thiazolidine scaffold.

Detailed Experimental Protocol: Synthesis of (2RS,4R)-2-(m-Tolyl)thiazolidine-4-carboxylic acid

This protocol is a representative example based on general procedures for the synthesis of 2-arylthiazolidine-4-carboxylic acids.[2]

Materials:

-

L-cysteine (1.0 eq)

-

m-Tolualdehyde (1.05 eq)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve L-cysteine in a minimal amount of deionized water in a round-bottom flask. In a separate beaker, dissolve m-tolualdehyde in ethanol.

-

Reaction Initiation: While stirring the L-cysteine solution at room temperature, add the ethanolic solution of m-tolualdehyde dropwise over 15 minutes.

-

Reaction Monitoring: A white precipitate should begin to form. Allow the reaction to stir at ambient temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: Collect the resulting white precipitate by vacuum filtration.

-

Washing: Wash the collected solid sequentially with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to yield (2RS,4R)-2-(m-Tolyl)thiazolidine-4-carboxylic acid as a white solid.

-

Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. A patent for a derivative provides representative ¹H NMR data for a related structure, showing characteristic peaks for the tolyl and thiazolidine protons.[1]

Medicinal Chemistry Applications: A Focus on Anticancer Activity

While the thiazolidine scaffold has broad biological activity, derivatives of 2-arylthiazolidines have shown particularly compelling results as anticancer agents.[4] Extensive research has demonstrated that amides derived from 2-arylthiazolidine-4-carboxylic acids possess potent and selective cytotoxicity against various cancer cell lines, most notably melanoma and prostate cancer.[5][6]

The m-tolyl substituent fits well within the established SAR for this class of compounds. Studies on related 2-aryl derivatives indicate that the nature and position of the substituent on the phenyl ring are critical for modulating potency and selectivity.[4] The m-tolyl group provides a lipophilic handle that can enhance cell permeability and engage in favorable hydrophobic interactions within the binding pocket of a target protein.

Structure-Activity Relationship (SAR) Insights

For the broader class of 2-arylthiazolidine-4-carboxylic acid amides, key SAR trends have been established:

-

The 2-Aryl Group: The electronic and steric properties of the substituent on the phenyl ring significantly impact activity.

-

The C4-Amide Chain: The length and nature of the alkyl or aryl group attached to the amide nitrogen are crucial for potency. For instance, long alkyl chains like octadecyl have been shown to be effective.[1]

-

The N3-Position: Acetylation or other substitutions on the thiazolidine nitrogen can alter the compound's conformation and biological profile.[7]

Mechanism of Action: Induction of Apoptosis

Mechanistic studies on lead compounds from the 2-arylthiazolidine class suggest a primary mechanism involving the induction of programmed cell death, or apoptosis.[8] These compounds have been shown to arrest the cell cycle, typically in the G0/G1 phase, preventing cancer cell proliferation. This is often accompanied by the modulation of key regulatory proteins.

One proposed pathway involves the inhibition of the PI3K/AKT signaling cascade, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[8] Inhibition of this pathway can lead to the upregulation of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), ultimately tipping the cellular balance towards apoptosis.[8]

Diagram of a Proposed Apoptotic Pathway

Caption: Proposed mechanism of apoptosis induction via inhibition of the PI3K/AKT survival pathway.

Protocols for Biological Evaluation

To assess the therapeutic potential of new 2-(m-tolyl)thiazolidine derivatives, a standard cascade of in vitro assays is employed. The foundational assay is typically a measure of cytotoxicity against a panel of cancer cell lines.

Detailed Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]

Materials:

-

Cancer cell lines (e.g., PC-3 for prostate, A375 for melanoma) and a non-cancerous control cell line (e.g., fibroblasts).

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

-

96-well cell culture plates.

-

Test compounds (2-(m-tolyl)thiazolidine derivatives) dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Future Perspectives and Conclusion

The 2-(m-tolyl)thiazolidine scaffold represents a highly tractable and promising core for the development of novel therapeutics, particularly in oncology. Its straightforward synthesis and amenability to diversification make it an ideal platform for medicinal chemistry campaigns. Future work should focus on expanding the SAR around this specific core, exploring a wider range of substitutions on both the tolyl ring and the thiazolidine N-H and carboxylic acid positions to optimize potency and selectivity.

Furthermore, detailed mechanistic studies on the most potent m-tolyl derivatives are warranted to confirm their molecular targets and pathways of action. The integration of computational modeling and in silico screening can further guide the rational design of next-generation analogs. With a solid foundation in synthetic chemistry and compelling biological activity, the 2-(m-tolyl)thiazolidine scaffold is poised to be a valuable contributor to the ongoing search for new and effective medicines.

References

-

Gududuru, V., et al. (2005). Discovery of 2-Arylthiazolidine-4-Carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Journal of Medicinal Chemistry, 48(8), 2584-2588. Available at: [Link]

- Li, W., et al. (2005). Thiazolidinone amides, thiazolidine carboxylic acid amides, methods of making, and uses thereof. Google Patents, WO2005049591A1.

-

Al-Zoubi, R. M., et al. (2025). Design, synthesis, biological assessment, and in silico analysis of bisthiazolidine amide derivatives as potential anti-bacterial and anti-prostate cancer agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Elkady, H., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Gomaa, A. M., et al. (2024). Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Havrylyuk, D., et al. (2011). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Medicinal Chemistry. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2024). Design, synthesis, biological assessment, and in silico analysis of bisthiazolidine amide derivatives as potential anti-bacterial and anti-prostate cancer agents. Taylor & Francis Online. Available at: [Link]

-

Li, W., et al. (2007). Synthesis and Antiproliferative Activity of Thiazolidine Analogs for Melanoma. Bioorganic & Medicinal Chemistry Letters, 17(15), 4113-4117. Available at: [Link]

-

Abadi, A. H., et al. (2021). Novel thiazolidine derivatives as potent selective pro-apoptotic agents. Bioorganic Chemistry, 115, 105143. Available at: [Link]

-

Fujii, T., et al. (2016). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Chemical and Pharmaceutical Bulletin, 64(12), 1733-1742. Available at: [Link]

Sources

- 1. WO2005049591A1 - Thiazolidinone amides, thiazolidine carboxylic acid amides, methods of making, and uses thereof - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production [jstage.jst.go.jp]

- 4. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Novel thiazolidine derivatives as potent selective pro-apoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

In-silico studies of N-substituted 5-(furan-2-ylmethylene)thiazolidine-2,4-dione derivatives.

An In-Depth Technical Guide to the In-Silico Analysis of N-substituted 5-(furan-2-ylmethylene)thiazolidine-2,4-dione Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the computational methodologies employed in the research and development of N-substituted 5-(furan-2-ylmethylene)thiazolidine-2,4-dione derivatives. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage in-silico tools to accelerate the discovery of novel therapeutic agents based on this versatile scaffold.

Introduction: The Thiazolidinedione Scaffold in Modern Drug Discovery

The thiazolidine-2,4-dione (TZD) core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its five-membered heterocyclic structure is a key feature in numerous compounds exhibiting a wide spectrum of biological activities, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a 5-(furan-2-ylmethylene) group and subsequent substitutions at the N-3 position create a rich chemical space for modulating pharmacodynamic and pharmacokinetic properties.[3][4][5]

In-silico studies, or computer-aided drug design (CADD), have become indispensable in the exploration of these derivatives. By simulating molecular interactions and predicting compound properties, these computational techniques allow for the rational design of new molecules, significantly reducing the time and cost associated with traditional synthesis and screening. This guide delineates the causality behind key in-silico experimental choices, providing a self-validating framework for the computational investigation of this important class of compounds.

The Core Molecular Architecture: Rationale and Synthesis

The archetypal synthesis of the 5-(furan-2-ylmethylene)thiazolidine-2,4-dione core is achieved via a Knoevenagel condensation between thiazolidine-2,4-dione and furan-2-carbaldehyde (furfural).[3] Subsequent N-substitution at the third position of the TZD ring is then performed to generate a library of derivatives.

This molecular framework is strategically designed:

-

The Thiazolidine-2,4-dione Headgroup: This acidic moiety is crucial for anchoring the molecule within the binding pockets of many target proteins, often forming key hydrogen bonds. For instance, in Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), it interacts with critical amino acid residues.[6]

-

The Furan Ring and Methylene Bridge: This linker region provides a specific geometry and electronic profile, contributing to the binding affinity and selectivity.

-

The N-Substituent: This is the primary point of diversification. Modifications here directly influence properties like lipophilicity, solubility, metabolic stability, and can introduce additional interactions with the target protein, thereby fine-tuning the biological activity.

A Validated In-Silico Workflow for Derivative Analysis

The following workflow represents a robust, field-proven pipeline for the computational evaluation of novel N-substituted 5-(furan-2-ylmethylene)thiazolidine-2,4-dione derivatives. Each step is designed to screen and prioritize candidates, ensuring that only the most promising molecules advance to more resource-intensive stages.

Caption: In-Silico Drug Discovery Workflow for TZD Derivatives.

Ligand and Target Preparation: Establishing the Foundation

Expertise & Causality: The accuracy of any in-silico model is fundamentally dependent on the quality of the input structures. Ligand structures must be converted to their lowest energy 3D conformation to be representative of their state in a biological system. Similarly, the target protein, typically sourced from the Protein Data Bank (PDB), must be meticulously prepared to correct for missing atoms and create a chemically accurate environment for docking.

Protocol: Target Protein Preparation (Example: PPAR-γ, PDB ID: 2PRG)

-

Obtain Structure: Download the crystal structure of PPAR-γ (e.g., PDB ID: 2PRG) from the RCSB PDB database.

-

Clean Structure: Remove all non-essential components, including water molecules, co-crystallized ligands, and co-factors, unless they are known to be critical for binding.

-

Add Hydrogens: Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.

-

Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges) to all atoms.

-

Define Binding Site: Identify the active site, typically based on the location of the co-crystallized ligand, and define the grid box dimensions for the docking algorithm to explore.

Molecular Docking: Predicting Binding Affinity and Mode

Expertise & Causality: Molecular docking is a pivotal step used to predict how a ligand will bind to a protein's active site and to estimate the strength of this interaction (binding affinity).[7] A lower binding energy score (more negative) generally indicates a more favorable and stable interaction. This allows for the rapid screening of a large library of derivatives to identify those with the highest potential for biological activity.

Protocol: Molecular Docking using AutoDock Vina

-